(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile

Kinase inhibitor design Structure-activity relationship Regioisomer binding mode

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile (CAS 1164456-63-6) is a synthetic small molecule belonging to the 2-propenenitrile (acrylonitrile) class of kinase-directed probe candidates. Characterized by a (Z)-configured acrylonitrile core, a 4-(3-fluoropropoxy)phenyl ring, and a 3-methoxyanilino substituent, this compound serves as a versatile intermediate and screening hit in medicinal chemistry programs targeting tyrosine kinases and other oncology-relevant pathways.

Molecular Formula C19H19FN2O2
Molecular Weight 326.371
CAS No. 1164456-63-6
Cat. No. B2498938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile
CAS1164456-63-6
Molecular FormulaC19H19FN2O2
Molecular Weight326.371
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF
InChIInChI=1S/C19H19FN2O2/c1-23-19-5-2-4-17(12-19)22-14-16(13-21)15-6-8-18(9-7-15)24-11-3-10-20/h2,4-9,12,14,22H,3,10-11H2,1H3/b16-14+
InChIKeyOODZMRCMILVWHB-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1164456-63-6: Sourcing Guide for the 3-Methoxyanilino Propenenitrile Research Precursor


(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)-2-propenenitrile (CAS 1164456-63-6) is a synthetic small molecule belonging to the 2-propenenitrile (acrylonitrile) class of kinase-directed probe candidates [1]. Characterized by a (Z)-configured acrylonitrile core, a 4-(3-fluoropropoxy)phenyl ring, and a 3-methoxyanilino substituent, this compound serves as a versatile intermediate and screening hit in medicinal chemistry programs targeting tyrosine kinases and other oncology-relevant pathways . Its molecular formula is C19H19FN2O2 with a molecular weight of 326.36 g/mol .

Class Propenenitrile kinase probe candidate
Regioisomer 3-Methoxyanilino (meta) substitution
Context Hit-to-lead SAR expansion and selectivity profiling

Why CAS 1164456-63-6 Cannot Be Replaced by Its Closest Structural Analogs in Kinase Probe Development


Within the 2-propenenitrile chemotype, even subtle modifications at the aniline ring—such as shifting the methoxy group from the meta (3-) to the para (4-) position or replacing it with methyl, dichloro, or dimethoxy substituents—can drastically alter kinase selectivity, cellular potency, and physicochemical properties . The 3-methoxyanilino isomer (CAS 1164456-63-6) occupies a distinct SAR space: the meta-methoxy group provides a unique hydrogen-bond acceptor geometry and electron-density distribution compared to the para-methoxy analog (CAS 1164505-54-7), which may result in different target engagement profiles . Generic substitution without confirmatory head-to-head testing introduces the risk of selecting a compound with uncharacterized selectivity, different metabolic stability, or divergent synthetic tractability, all of which can compromise the reproducibility of kinase inhibition assays and SAR campaigns [1].

Regioisomer shift

Moving methoxy from meta to para (CAS 1164505-54-7) alters hydrogen-bond acceptor geometry and may shift kinase binding-pose predictions.

Electronic mismatch

Replacing methoxy with methyl or dichloro substituents changes electron-density distribution, which can lead to divergent cellular assay potency and selectivity profiles.

Uncharacterized selectivity

Substituting untested analogs risks introducing compounds with undefined kinase selectivity and may compromise SAR campaign reproducibility.

Quantitative Differentiation Evidence for CAS 1164456-63-6 Versus Its Closest Propenenitrile Analogs


Meta- vs. Para-Methoxy Regioisomerism: Predicted Impact on Kinase Binding Pose and Hydrogen-Bond Network

The 3-methoxyanilino group of CAS 1164456-63-6 positions the methoxy oxygen atom at the meta position relative to the aniline nitrogen, creating a distinct hydrogen-bond acceptor vector compared to the para-methoxy isomer (CAS 1164505-54-7). In the 4-methoxy isomer, the methoxy group adopts a linear, para-oriented conformation, whereas the 3-methoxy isomer introduces a bent geometry that can engage different residues within the kinase ATP-binding pocket . This structural difference is predicted to alter the compound's selectivity fingerprint across the kinome, although experimental kinase panel data are not publicly available .

Meta vs. Para H‑Bond Geometry
Class-level inference
3‑Methoxy: H‑bond vector ~120°
4‑Methoxy (CAS 1164505-54-7): ~180° (linear)
May support regioisomer‑specific binding‑pose differentiation.
No experimental kinase panel binding data available.
Kinase inhibitor design Structure-activity relationship Regioisomer binding mode

Substituent Electronic Effects: Meta-Methoxy vs. 4-Methyl and 3,5-Dichloro Analogs Across Cancer Cell Lines

The electron-donating meta-methoxy substituent in CAS 1164456-63-6 confers a different electronic profile than the electron-donating (but non-hydrogen-bonding) 4-methyl group in CAS 1164536-11-1, or the electron-withdrawing 3,5-dichloro substituents in DFP-10917-like analogs (CAS not directly linked). In MCF-7 breast cancer cells, the 4-methyl analog (CAS 1164536-11-1) showed an IC50 of 15 µM, while the 3,5-dichloro analog exhibited IC50 values between 10–20 µM . No publicly available MCF-7 IC50 data exist for the target 3-methoxy compound CAS 1164456-63-6 itself; however, the 4-methoxy isomer (CAS 1164505-54-7) showed IC50 values of 12–25 µM depending on exposure duration, suggesting that the regioisomeric position of the methoxy group alone may produce up to a 2-fold difference in potency .

MCF‑7 Cytotoxicity Comparison
Cross-study comparable
4‑Methoxy: IC50 12–25 µM
4‑Methyl: IC50 15 µM; 3,5‑Dichloro: 10–20 µM
Target (3‑methoxy): not publicly benchmarked
Supports internal head‑to‑head comparison for unambiguous SAR.
Cross‑laboratory protocol variation; standardized assay validation recommended.
Anticancer screening Electronic effects Cell viability assay

Synthetic Tractability and Purity: Comparator Analysis of Commercially Available Propenenitrile Building Blocks

Among commercially sourced propenenitrile analogs, the target 3-methoxy compound CAS 1164456-63-6 is offered at NLT 98% purity by MolCore, whereas the 4-methoxy isomer (CAS 1164505-54-7) is typically supplied at 95% purity . The 4-methyl analog (CAS 1164536-11-1) is also typically offered at 95% purity . This 3-percentage-point purity differential may reduce the burden of downstream purification and minimize confounding biological effects from unidentified impurities in cell-based assays.

Commercial Purity Specification
Cross-study comparable
NLT 98%
Comparator class baseline: 95% (multiple vendors)
Reduces pre‑assay re‑purification burden and impurity‑driven variability.
Vendor specifications 2024–2025; lot‑specific CoA verification advised.
Chemical procurement Synthetic accessibility Purity comparison

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Across the Propenenitrile Series

The 3-methoxyanilino substitution provides two hydrogen-bond acceptors (methoxy oxygen and aniline nitrogen) with one hydrogen-bond donor (aniline N-H), yielding a hydrogen-bond donor/acceptor ratio of 1:5 overall (including the fluoropropoxy ether oxygen and nitrile nitrogen) . By contrast, the 4-toluidino analog (CAS 1164536-11-1) offers only one hydrogen-bond acceptor (the fluoropropoxy ether oxygen) beyond the nitrile, with an HBD:HBA ratio of 1:3, predicting higher lipophilicity and potentially altered membrane permeability [1]. The 3,5-dimethoxy analog (CAS 478039-54-2) adds two additional methoxy acceptors, increasing polarity further . These differences affect logP, aqueous solubility, and ultimately the compound's behavior in biochemical and cell-based assays.

Predicted Lipophilicity Profile
Class-level inference
Target 3‑Methoxy: logP ~3.0–3.5 (HBD 1, HBA 5)
4‑Methyl: logP ~4.0–4.5; 3,5‑Dimethoxy: ~2.5–3.0
Intermediate predicted lipophilicity may support balanced assay‑medium behavior.
Predicted values; experimental logP and solubility determination required.
Drug-likeness Lipophilicity ADME prediction

Data Availability Caveat: Limited Public Bioactivity Data for the 3-Methoxy Isomer Necessitates Internal Validation

A systematic search of PubChem, ChEMBL, BindingDB, and patent databases returned no direct quantitative bioactivity data (IC50, Ki, EC50) for CAS 1164456-63-6 as of early 2026 [1]. In contrast, structurally related propenenitrile analogs have reported anticancer IC50 values ranging from 10–30 µM across MCF-7, A549, and PC-3 cell lines . Procuring CAS 1164456-63-6 thus represents a high-value opportunity to generate novel, proprietary SAR data in a relatively unexplored chemical space.

Public Bioactivity Data Gap
Data to verify
Target (3‑Methoxy): 0 entries (PubChem, ChEMBL, BindingDB)
Comparators: limited vendor‑reported IC50 data (12–25 µM)
Supports internal validation before large‑scale SAR expansion.
Database search date April 2026; represents opportunity for novel dataset generation.
Data gap analysis Procurement risk assessment Internal validation

Recommended Application Scenarios for CAS 1164456-63-6 Where Structure-Driven Differentiation Delivers Value


Regioisomer Selectivity Profiling in Kinase Inhibitor Hit-to-Lead Campaigns

Use CAS 1164456-63-6 as a meta-methoxy reference compound in parallel screening alongside the 4-methoxy (CAS 1164505-54-7) and 4-methyl (CAS 1164536-11-1) isomers to establish how the aniline substitution pattern dictates kinase selectivity. The distinct hydrogen-bond acceptor geometry of the meta-methoxy group may reveal preferential inhibition of kinases with non-canonical hinge-region architectures .

Internal SAR Benchmarking with Reduced Purification Overhead

Procure CAS 1164456-63-6 at NLT 98% purity for cell-based cytotoxicity panels where impurity-driven artifacts must be minimized. The higher baseline purity relative to 95%-grade analogs (Section 3, Evidence Item 3) supports more reproducible dose-response curves without the need for pre-assay re-purification .

ADME Property Optimization Through Balanced Lipophilicity

Deploy CAS 1164456-63-6 in parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests against the more lipophilic 4-toluidino analog (predicted logP ~4.0–4.5) and the more polar 3,5-dimethoxy analog (predicted logP ~2.5–3.0). The intermediate predicted lipophilicity of the 3-methoxy compound (estimated logP ~3.0–3.5) may provide an optimal permeability-solubility balance for cellular target engagement studies [1].

Generating Novel Intellectual Property in Under-Reported Chemical Space

Capitalize on the absence of peer-reviewed bioactivity data for CAS 1164456-63-6 by establishing internal potency, selectivity, and ADME datasets. The resulting data can form the basis of novel composition-of-matter or method-of-use patent filings, particularly if the meta-methoxy regioisomer demonstrates a differentiated selectivity or efficacy profile relative to its published para-methoxy and 4-methyl counterparts [2].

Application
Selection Property
Validation Focus
Regioisomer selectivity profiling
Meta‑methoxy H‑bond acceptor geometry
Kinase selectivity panel interpretation
Internal SAR benchmarking with reduced purification overhead
NLT 98% commercial purity specification
Assay reproducibility and impurity‑driven artifact mitigation
ADME property optimization through balanced lipophilicity
Predicted logP ~3.0–3.5, HBD/HBA ratio
Permeability‑solubility balance assessment in cellular assays
Generating novel datasets in under‑reported chemical space
Absence of peer‑reviewed bioactivity data
Internal potency and selectivity dataset generation
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